3-Chloro-2-(palmitoyloxy)propyl oleate
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Overview
Description
3-Chloro-2-(palmitoyloxy)propyl oleate is an ester compound that is synthesized from oleic acid, palmitic acid, and 3-chloro-1,2-propanediol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid and palmitic acid with 3-chloro-1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of environmentally friendly solvents, such as supercritical carbon dioxide, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oleic acid, palmitic acid, and corresponding aldehydes.
Reduction: 3-Chloro-2-(palmitoyloxy)propyl alcohol.
Substitution: 3-Hydroxy-2-(palmitoyloxy)propyl oleate and other substituted derivatives.
Scientific Research Applications
3-Chloro-2-(palmitoyloxy)propyl oleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants
Mechanism of Action
The mechanism of action of 3-Chloro-2-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, altering their fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release oleic acid and palmitic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-2-stearoyl-3-chloropropanediol: Similar in structure but contains a stearoyl group instead of a palmitoyloxy group.
3-Chloro-2-(stearoyloxy)propyl oleate: Similar in structure but contains a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
3-Chloro-2-(palmitoyloxy)propyl oleate is unique due to its specific combination of oleic acid and palmitic acid esterified with 3-chloro-1,2-propanediol. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in lipid-based formulations and as a model compound for studying esterification reactions .
Properties
Molecular Formula |
C37H69ClO4 |
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Molecular Weight |
613.4 g/mol |
IUPAC Name |
(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI Key |
RMBOEEVDXVEBFI-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
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